molecular formula C18H25N3O6 B1674160 Frovatriptan succinate anhydrous CAS No. 158930-09-7

Frovatriptan succinate anhydrous

Cat. No. B1674160
M. Wt: 361.4 g/mol
InChI Key: CUETXFMONOSVJA-KLQYNRQASA-N
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Description

Frovatriptan succinate anhydrous is a serotonin (5-HT 1B/1D) receptor agonist (triptan) used for the acute treatment of migraine with or without aura in adults . It is developed by Vernalis and is particularly effective for migraines associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .


Synthesis Analysis

Frovatriptan succinate can be crystallized as monohydrate and dihydrate using acetone and water solvent combination . The concentration of water is a deciding factor for the formation of monohydrate and dihydrate of Frovatriptan succinate .


Molecular Structure Analysis

Frovatriptan succinate has a molecular formula of C18H25N3O6 and an average mass of 379.408 Da . It has high affinity for the 5-HT (1B) and 5-HT (1D) receptors .


Chemical Reactions Analysis

Frovatriptan is a second-generation triptan 5-HT receptor agonist that binds with high affinity for 5-HT 1B and 5-HT 1D receptors . It has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .


Physical And Chemical Properties Analysis

Frovatriptan succinate has a water solubility of 0.123 mg/mL and a logP value of 1.2 . It has a pKa value of 14.54 for the strongest acidic group and a pKa value of 10.42 for the strongest basic group .

Scientific Research Applications

Mechanism of Action and Pharmacological Properties

Frovatriptan succinate is a selective serotonin (5-HT) receptor agonist, showing a high affinity for 5-HT1B/1D receptors. Its mechanism is thought to involve the inhibition of intracranial and extracerebral artery vasodilation, possibly along with anti-inflammatory and pain-inhibiting effects. Frovatriptan is distinct in its pharmacokinetics, notably for its long terminal elimination half-life, which contributes to a sustained treatment effect, making it suitable for patients with long-lasting migraines or those prone to migraine recurrence (E. Balbisi, 2004; M. Sanford, 2012).

Novel Drug Delivery Systems

Research into novel drug delivery systems for frovatriptan succinate monohydrate aims to enhance its bioavailability and onset of action. Studies have developed sublingual films and polymeric nanoparticles (PNPs) for frovatriptan, designed to bypass the first-pass effect, providing direct systemic circulation access. These formulations could offer quick onset and sustained release, potentially improving therapeutic outcomes for migraine management (Harmanpreet Singh et al., 2018; D. Deepika et al., 2019).

Pharmacokinetics and Clinical Potential

The pharmacokinetics of frovatriptan, characterized by its long half-life and cerebroselectivity, supports its use in specific migraine conditions, such as menstrual migraines and migraines with prolonged duration. Frovatriptan's efficacy in these contexts, coupled with its tolerability and low potential for drug interactions, underscores its clinical potential beyond acute migraine treatment (E. Balbisi, 2006; A. Elkind et al., 2008).

Cardiovascular Safety

Recent studies have also focused on the cardiovascular safety of frovatriptan, comparing it with other triptans. These studies suggest that frovatriptan may have a lower risk of cardiovascular adverse effects, making it a safer option for patients at risk of cardiovascular diseases (K. Saracheva et al., 2020).

Safety And Hazards

Frovatriptan succinate should be used only as directed by a doctor . Overuse may increase the chance of side effects . It may raise your blood pressure, so regular monitoring is recommended . Side effects may include flushing, feelings of tingling/numbness/prickling/heat, tiredness, dry mouth, or dizziness . Serious side effects include myocardial ischemia/infarction, arrhythmias, cerebral hemorrhage, subarachnoid hemorrhage, stroke, gastrointestinal ischemic reactions, and peripheral vasospastic reactions .

Future Directions

The recommended dose is a single tablet of frovatriptan succinate (frovatriptan 2.5 mg) taken orally with fluids . If the migraine recurs after initial relief, a second tablet may be taken 2 hours after the initial dose . The total dose should not exceed 3 tablets in any 24-hour period . If the patient does not respond to the first dose, additional doses are unlikely to provide benefit for the same headache .

properties

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frovatriptan succinate anhydrous

CAS RN

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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